molecular formula C12H22ClNO2 B6246117 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers CAS No. 2408962-71-8

4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, Mixture of diastereomers

Cat. No.: B6246117
CAS No.: 2408962-71-8
M. Wt: 247.8
InChI Key:
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Description

4-cyclohexylpiperidine-2-carboxylic acid hydrochloride, mixture of diastereomers, is a chemical compound with the molecular formula C12H21NO2·HCl. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride typically involves the reaction of cyclohexylamine with piperidine-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and under controlled temperature conditions. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In industrial settings, the production of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified through crystallization or other suitable methods.

Chemical Reactions Analysis

Types of Reactions

4-cyclohexylpiperidine-2-carboxylic acid hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

4-cyclohexylpiperidine-2-carboxylic acid hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

4-cyclohexylpiperidine-2-carboxylic acid hydrochloride can be compared with other piperidine derivatives, such as:

  • 4-methylpiperidine-2-carboxylic acid hydrochloride
  • 4-ethylpiperidine-2-carboxylic acid hydrochloride
  • 4-phenylpiperidine-2-carboxylic acid hydrochloride

These compounds share similar structural features but differ in their substituents, leading to variations in their chemical properties and applications. The unique cyclohexyl group in 4-cyclohexylpiperidine-2-carboxylic acid hydrochloride imparts distinct steric and electronic effects, making it valuable for specific research and industrial purposes.

Properties

CAS No.

2408962-71-8

Molecular Formula

C12H22ClNO2

Molecular Weight

247.8

Purity

95

Origin of Product

United States

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